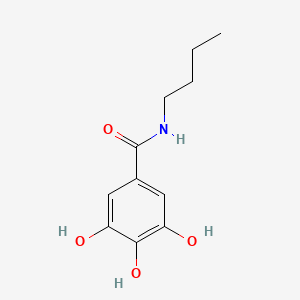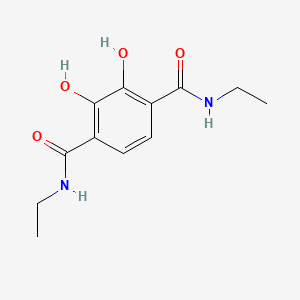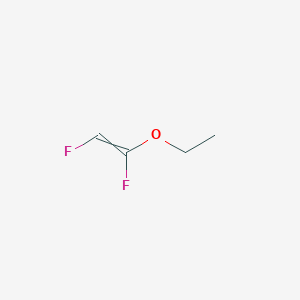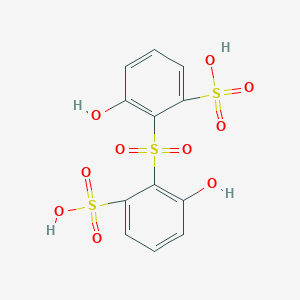![molecular formula C9H8N4O B14306777 4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile CAS No. 116548-42-6](/img/structure/B14306777.png)
4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile is an organic compound that belongs to the class of triazene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with formylmethyltriazene under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene moiety to amines.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triazines: Compounds with a triazine ring structure, known for their diverse biological activities.
Tetrazines: Compounds with a tetrazine ring, used in various chemical and biological applications.
Benzonitriles: Compounds with a benzonitrile group, widely used in organic synthesis and as intermediates in pharmaceuticals.
Uniqueness
4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile is unique due to its combination of a triazene moiety and a benzonitrile group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
116548-42-6 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)diazenyl]-N-methylformamide |
InChI |
InChI=1S/C9H8N4O/c1-13(7-14)12-11-9-4-2-8(6-10)3-5-9/h2-5,7H,1H3 |
InChI Key |
JMVMQMCKXLKMKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)N=NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)


![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)

silane](/img/structure/B14306751.png)

![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)


